molecular formula C8H8BrN3 B1509625 8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine CAS No. 1033434-88-6

8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine

Cat. No. B1509625
M. Wt: 226.07 g/mol
InChI Key: WGJMGJSCEUNWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine is a useful research compound. Its molecular formula is C8H8BrN3 and its molecular weight is 226.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1033434-88-6

Product Name

8-Bromo-2-methylimidazo[1,2-a]pyridin-7-amine

Molecular Formula

C8H8BrN3

Molecular Weight

226.07 g/mol

IUPAC Name

8-bromo-2-methylimidazo[1,2-a]pyridin-7-amine

InChI

InChI=1S/C8H8BrN3/c1-5-4-12-3-2-6(10)7(9)8(12)11-5/h2-4H,10H2,1H3

InChI Key

WGJMGJSCEUNWAP-UHFFFAOYSA-N

SMILES

CC1=CN2C=CC(=C(C2=N1)Br)N

Canonical SMILES

CC1=CN2C=CC(=C(C2=N1)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2,4-diamino-3-bromopyridine (17) (in Rauckman, B. S, and al. J. Med. Chem. 1980, 23, 384-391) (2.00 g, 10.6 mmol) in ethanol (40 mL) was added chloracetone (3.93 g, 42.5 mmol). The solution was stirred under reflux for 24 h. After cooling to room temperature, the solution was evaporated to dryness. The residue was diluted with water (40 mL) and the resulting solution made basic by the addition of Na2CO3. The solution was extracted with CH2Cl2 and the combinated extracts were dried (Na2SO4), filtered and evaporated under reduced pressure. The crude product was purified by chromatography using CH2Cl2/EtOAc (4/1, v/v) as eluent to afford compound 18 (yield: 90%); mp 158-160° C.; 1H NMR (200 MHz, DMSO-d6) δ 2.19 (s, 3H), 5.78 (brs, 2H), 6.41 (d, 1H, J=7 Hz), 7.36 (s, 1H), 8.07 (d, 1H, J=7 Hz); 13C NMR (100 MHz, DMSO-d6) δ 14.1, 86.2, 104.6, 109.1, 125.5, 140.8, 143.1, 144.0. Anal.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.93 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
90%

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